molecular formula C22H24N4O3 B2730968 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251565-97-5

4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2730968
CAS No.: 1251565-97-5
M. Wt: 392.459
InChI Key: HHPCJIVKVNKPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthyridine core with a dihydrobenzo dioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to ensure high yield and purity. This involves the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography. The overall yield can be improved by optimizing reaction conditions and using catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-4-26(5-2)22(27)17-13-23-21-16(8-6-14(3)24-21)20(17)25-15-7-9-18-19(12-15)29-11-10-28-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPCJIVKVNKPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.